molecular formula C14H24ClNO B4958633 1-(1-Adamantyl)-2-(methylamino)propan-1-one;hydrochloride

1-(1-Adamantyl)-2-(methylamino)propan-1-one;hydrochloride

Cat. No.: B4958633
M. Wt: 257.80 g/mol
InChI Key: WAARLRFEEIZXKH-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-(methylamino)propan-1-one;hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and have been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-2-(methylamino)propan-1-one;hydrochloride typically involves the following steps:

    Formation of the Adamantyl Ketone: The adamantyl group is introduced through a Friedel-Crafts acylation reaction using adamantane and an appropriate acyl chloride.

    Reductive Amination: The ketone is then subjected to reductive amination with methylamine to form the corresponding amine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-2-(methylamino)propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl carboxylic acid, while reduction may produce adamantyl alcohol.

Scientific Research Applications

1-(1-Adamantyl)-2-(methylamino)propan-1-one;hydrochloride has been studied for various applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-2-(methylamino)propan-1-one;hydrochloride involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound may exert its effects by modulating the release and reuptake of neurotransmitters, leading to altered neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)-2-(methylamino)propan-1-one: The free base form of the compound.

    2-(Methylamino)-1-phenylpropan-1-one: Another substituted cathinone with similar stimulant properties.

    1-(1-Adamantyl)-2-(ethylamino)propan-1-one: A closely related compound with an ethyl group instead of a methyl group.

Uniqueness

1-(1-Adamantyl)-2-(methylamino)propan-1-one;hydrochloride is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

1-(1-adamantyl)-2-(methylamino)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-9(15-2)13(16)14-6-10-3-11(7-14)5-12(4-10)8-14;/h9-12,15H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAARLRFEEIZXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C12CC3CC(C1)CC(C3)C2)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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